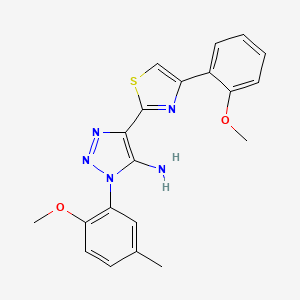

![molecular formula C11H9F3N4O B2369941 3-甲基-1H-吡唑-4,5-二酮 4-{N-[3-(三氟甲基)苯基]腙} CAS No. 121831-74-1](/img/structure/B2369941.png)

3-甲基-1H-吡唑-4,5-二酮 4-{N-[3-(三氟甲基)苯基]腙}

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

The synthesis of pyrazoles and their derivatives has been a topic of interest for many researchers . Improvements in the overall yield of pyrazole compounds have been observed due to modifications in the μ-wave reaction conditions, the continuation of the reaction under sonication conditions, and the radial chromatographic method used to isolate the pyrazole products .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary greatly depending on the specific compound. For example, the molecular formula of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is C10H8N2O2 .Chemical Reactions Analysis

The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary greatly depending on the specific compound. For example, the molecular weight of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is 188.18 g/mol .科学研究应用

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have investigated the antileishmanial potential of pyrazole derivatives. In a recent study , compound 13 demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Its IC50 value (concentration required for 50% inhibition) was significantly better than standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies supported its efficacy.

Trifluoromethylated Indenopyrazole Synthesis

The compound can be synthesized via acid-catalyzed reactions, yielding a tricyclic, trifluoromethylated indenopyrazole . This synthetic route provides access to a unique class of compounds with potential applications in materials science or drug discovery.

Sodium Hydridotris(1H-3-trifluoromethylpyrazol-1-yl)borate

3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} can be used in the synthesis of sodium hydridotris(1H-3-trifluoromethylpyrazol-1-yl)borate by reacting it with sodium borohydride . This borate compound has potential applications in coordination chemistry and catalysis.

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

The compound’s electron-deficient N-arylhydrazones can react with nitroolefins to yield 1,3,5-trisubstituted pyrazoles . This synthetic method offers a versatile approach to accessing diverse pyrazole derivatives, which may find applications in medicinal chemistry or agrochemicals.

作用机制

Target of Action

Pyrazole derivatives have been known to interact with a variety of biological targets .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Pyrazole derivatives have been known to affect a variety of biochemical pathways, often leading to downstream effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

Pyrazole derivatives have been known to have a variety of effects at the molecular and cellular level .

安全和危害

未来方向

属性

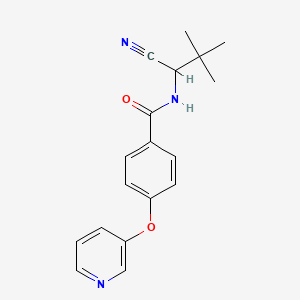

IUPAC Name |

5-methyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O/c1-6-9(10(19)18-15-6)17-16-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H2,15,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQGNLGUOYZYHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)N=NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

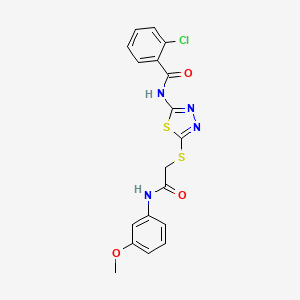

![3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2369859.png)

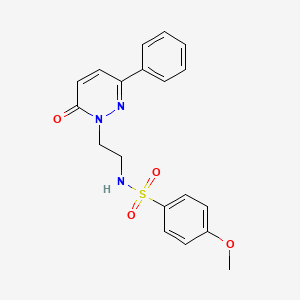

![5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2369860.png)

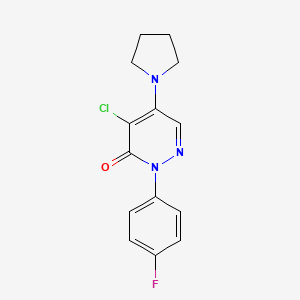

![N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2369869.png)

![7-methyl-6-oxo-N-(quinolin-8-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2369871.png)

![[8-(dimethylcarbamoyloxy)naphthalen-2-yl] N,N-dimethylcarbamate](/img/structure/B2369875.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2369878.png)

![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2369880.png)

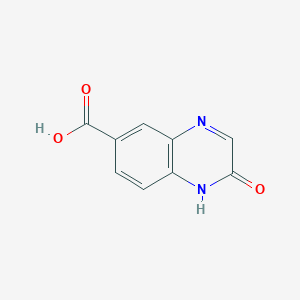

![1-methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2369881.png)